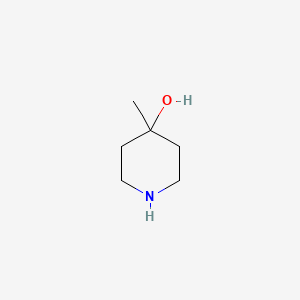

4-Methylpiperidin-4-OL

Description

The exact mass of the compound 4-Methylpiperidin-4-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylpiperidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)2-4-7-5-3-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBLQEIODBBSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576304 | |

| Record name | 4-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-68-1 | |

| Record name | 4-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 4-Methylpiperidin-4-ol

4-Methylpiperidin-4-ol is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique structural features, combining a piperidine ring with a tertiary alcohol, make it a valuable building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Methylpiperidin-4-ol, offering insights for researchers and professionals in drug development and organic synthesis. The stability and reactivity of this compound facilitate a diverse range of chemical reactions, positioning it as a key intermediate in the development of novel therapeutic agents and specialized chemicals.[1]

Chemical Structure and Properties

The foundational structure of 4-Methylpiperidin-4-ol consists of a piperidine ring substituted at the 4-position with both a methyl group and a hydroxyl group. This arrangement confers specific chemical characteristics that are pivotal to its utility in synthesis.

Molecular Formula: C₆H₁₃NO[2][3]

Molecular Weight: 115.17 g/mol [2][4]

2D and 3D Representations:

The structural formula and spatial arrangement of atoms in 4-Methylpiperidin-4-ol are crucial for understanding its reactivity and interactions with other molecules.

Physicochemical Properties:

A summary of the key physicochemical properties of 4-Methylpiperidin-4-ol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [2] |

| Density | 0.976 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of 4-Methylpiperidin-4-ol: A Methodological Approach

The synthesis of 4-Methylpiperidin-4-ol can be achieved through various routes. A common and effective method involves the Grignard reaction, utilizing a piperidinone precursor.

Experimental Protocol: Grignard Reaction for the Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

This protocol outlines the synthesis of a protected form of 4-Methylpiperidin-4-ol, which can then be deprotected to yield the final product.

Materials:

-

1-Benzylpiperidin-4-one

-

3M Methylmagnesium bromide in ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Sodium sulfate

Procedure:

-

A solution of 3M methylmagnesium bromide in ether is cooled to -15°C using a dry ice-acetone bath.[5]

-

A solution of 1-benzylpiperidin-4-one in anhydrous THF is added dropwise to the cooled Grignard reagent at -15°C.[5]

-

The reaction mixture is stirred for 2 hours, during which the temperature is allowed to rise to room temperature. The mixture is then stirred overnight.[5]

-

The reaction is quenched by the addition of a saturated ammonium chloride solution.[5]

-

The THF is removed by evaporation.[5]

-

The residue is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[5]

-

The organic layer is dried over sodium sulfate and concentrated in vacuo to yield 1-benzyl-4-methylpiperidin-4-ol.[5]

Deprotection Step:

The benzyl protecting group can be removed via catalytic hydrogenation.

-

The Cbz-protected piperidine derivative and a Pd/C catalyst are suspended in methanol.[6]

-

The mixture is degassed under reduced pressure and flushed with hydrogen gas three times.[6]

-

The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (50 psi).[6]

-

Upon completion, the mixture is filtered through a diatomaceous earth pad, and the filtrate is concentrated under reduced pressure to afford 4-Methylpiperidin-4-ol.[6]

Spectroscopic Analysis

The structural confirmation of 4-Methylpiperidin-4-ol is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. For the related compound 4-methylpiperidine, characteristic shifts can be observed that help in identifying the core structure.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of piperidine derivatives typically shows a narrow peak in the 3400-3100 cm⁻¹ region corresponding to the N-H stretch.[8] C-H stretching vibrations for methyl and methylene groups are observed between 2842 and 2985 cm⁻¹.[8]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For 4-Methylpiperidin-4-ol, the expected [M+H]⁺ ion would be observed at m/z 116.3.[6]

Applications in Research and Development

4-Methylpiperidin-4-ol is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure can be incorporated into molecules to enhance their efficacy and bioavailability.[1]

-

Organic Synthesis: Chemists utilize 4-Methylpiperidin-4-ol in the production of complex organic molecules, contributing to the development of new materials and compounds.[1]

-

Catalysis: It can function as a ligand in catalytic processes, which can improve reaction rates and selectivity, a critical aspect for industrial applications.[1]

-

Agrochemicals: The piperidine scaffold is present in numerous agrochemicals, and 4-Methylpiperidin-4-ol serves as a valuable precursor in their synthesis.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Methylpiperidin-4-ol.

-

Hazards: It is classified as a skin corrosive, sub-category 1B.[9] The hydrochloride salt is harmful if swallowed and causes skin and eye irritation.[10]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Handle in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing mist or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to application of 4-Methylpiperidin-4-ol.

Caption: Synthesis and Application Workflow for 4-Methylpiperidin-4-ol.

Conclusion

4-Methylpiperidin-4-ol is a compound of considerable interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide array of valuable molecules. Its stable yet reactive structure provides a reliable scaffold for the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals seeking to leverage its potential in their work.

References

- Chemsrc. (2025, August 25). 4-Methyl-4-piperidinol | CAS#:3970-68-1.

- ChemicalBook. (n.d.). 4-METHYLPIPERIDIN-4-OL - Safety Data Sheet.

- Chem-Impex. (n.d.). 4-Methylpiperidin-4-ol.

- PubChem. (n.d.). 4-methylpiperidin-4-ol (C6H13NO). PubChemLite.

- PubChem. (n.d.). 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048.

- Sigma-Aldrich. (n.d.). 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1.

- ChemicalBook. (2025, July 24). 4-METHYLPIPERIDIN-4-OL | 3970-68-1.

- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis.

- Acros Organics. (2015, February 2). SAFETY DATA SHEET.

- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.

- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methyl-4-piperidinol | CAS#:3970-68-1 | Chemsrc [chemsrc.com]

- 3. PubChemLite - 4-methylpiperidin-4-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 6. 4-METHYLPIPERIDIN-4-OL | 3970-68-1 [chemicalbook.com]

- 7. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-METHYLPIPERIDIN-4-OL - Safety Data Sheet [chemicalbook.com]

- 10. 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

4-Methylpiperidin-4-OL CAS number and molecular formula

An In-depth Technical Guide to 4-Methylpiperidin-4-ol: Synthesis, Properties, and Applications

Introduction

4-Methylpiperidin-4-ol is a heterocyclic organic compound that serves as a crucial building block in the landscape of modern chemical synthesis.[1] Its piperidine scaffold, adorned with a tertiary alcohol and a methyl group at the C4 position, imparts unique stereochemical and reactive properties. This guide provides an in-depth examination of 4-Methylpiperidin-4-ol, targeting researchers and professionals in drug development and organic synthesis. We will explore its fundamental chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications as a key intermediate in the pharmaceutical and agrochemical industries.[1]

Part 1: Core Chemical Identity

At its core, 4-Methylpiperidin-4-ol is a valuable intermediate whose structure is foundational to the synthesis of more complex molecular architectures.[1]

-

Synonyms : 4-Methyl-4-piperidinol, 4-Methyl-4-hydroxypiperidine, 4-Pipecolin-4-ol

-

Chemical Structure :

Caption: 2D Structure of 4-Methylpiperidin-4-ol

Part 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Properties

The properties of 4-Methylpiperidin-4-ol make it a stable and reactive intermediate suitable for a variety of chemical transformations.[1]

| Property | Value | Source(s) |

| Appearance | White to light yellow solid or powder to lump | [1] |

| Purity | ≥95% (NMR), >95.0% (GC) | [1] |

| Molecular Weight | 115.17 g/mol | [1][2][3] |

| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [2] |

| Density | 0.976 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere | [1][6] |

Safety and Handling

Proper handling of 4-Methylpiperidin-4-ol is essential. The following GHS hazard information is aggregated from supplier safety data sheets for the closely related hydrochloride salt.

-

Signal Word : Warning[6]

-

Pictogram : GHS07 (Exclamation mark)[6]

-

Hazard Statements :

-

Precautionary Measures :

-

Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8]

-

Response : If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[7][8] If inhaled, remove person to fresh air.[7][8]

-

Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up.[7][8]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[7][8]

-

Part 3: Synthesis Protocol - Catalytic Hydrogenation

A common and efficient method for the synthesis of 4-Methylpiperidin-4-ol involves the deprotection of a Cbz-protected piperidine precursor via catalytic hydrogenation. This method is valued for its high yield and clean reaction profile.

Experimental Rationale

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, efficiently cleaving the C-O bond of the benzyl group under a hydrogen atmosphere, liberating the free amine and producing toluene and carbon dioxide as byproducts. Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and the product while being inert under the reaction conditions.

Workflow Diagram

Caption: Synthesis workflow for 4-Methylpiperidin-4-ol.

Step-by-Step Methodology

-

Reaction Setup : In a suitable reaction vessel, suspend the Cbz-protected precursor, benzyl 4-methyl-4-hydroxypiperidine-1-carboxylate (1.0 eq), and a catalytic amount of 10% Palladium on carbon (Pd/C) in methanol.[3]

-

Degassing : Seal the vessel and degas the mixture by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure the removal of atmospheric oxygen.[3]

-

Hydrogenation : Introduce hydrogen gas into the reaction vessel, typically to a pressure of 50 psi.[3]

-

Reaction : Stir the mixture vigorously at room temperature overnight to ensure complete reaction.[3]

-

Workup : Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Rinse the pad with additional methanol to ensure complete recovery of the product.[3]

-

Isolation : Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the target compound, 4-Methylpiperidin-4-ol, which is often of sufficient purity (e.g., 72% yield) to be used in subsequent steps without further purification.[3]

Part 4: Structural Elucidation

Confirmation of the synthesized product's identity is achieved through standard analytical techniques.

-

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight. For 4-Methylpiperidin-4-ol, a prominent ion is observed at m/z 116.3, corresponding to the protonated molecule ([M+H]⁺), which confirms the molecular mass of 115.17.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton and the amine proton (which may exchange with D₂O).

-

¹³C NMR : The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl and methyl groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H and N-H stretching vibrations. C-H stretching and bending vibrations would also be present.

Part 5: Applications in Research and Development

4-Methylpiperidin-4-ol is not an end product but a highly valued intermediate, primarily due to the versatility of its piperidine core, a privileged scaffold in medicinal chemistry.

-

Pharmaceutical Development : The compound is a key intermediate in the synthesis of a wide range of pharmaceuticals.[1] It is particularly valuable in creating analgesics and therapeutics targeting neurological disorders, where the piperidine moiety can interact with central nervous system receptors.[1] Its structure allows for the strategic introduction of various pharmacophores to enhance the efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1]

-

Organic Synthesis : As a functionalized heterocycle, it serves as a versatile building block for constructing more complex organic molecules and novel materials.[1] The secondary amine and tertiary alcohol provide two distinct points for chemical modification.

-

Agrochemicals : Similar to its role in pharmaceuticals, it is also used in the production of advanced agrochemicals.[1]

Conclusion

4-Methylpiperidin-4-ol (CAS No: 3970-68-1) is a foundational chemical intermediate with significant utility in research and industry. Its straightforward synthesis, combined with its versatile structure, makes it an indispensable tool for chemists. The insights provided in this guide—from its core properties and safe handling protocols to its synthesis and broad applications—underscore its importance as a building block in the development of innovative pharmaceuticals and complex chemical entities.

References

-

4-Methyl-4-piperidinol | CAS#:3970-68-1 | Chemsrc. [Link]

-

4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem. [Link]

-

4-methylpiperidin-4-ol (C6H13NO) - PubChemLite. [Link]

-

4-methyl-4-piperidinol - 3970-68-1, C6H13NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methyl-4-piperidinol | CAS#:3970-68-1 | Chemsrc [chemsrc.com]

- 3. 4-METHYLPIPERIDIN-4-OL | 3970-68-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 4-methylpiperidin-4-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 6. 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Analytical Significance of 4-Methylpiperidin-4-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methylpiperidin-4-ol

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and confirmation of 4-Methylpiperidin-4-ol (CAS No. 3970-68-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to offer a comprehensive analytical overview.

4-Methylpiperidin-4-ol is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its piperidine scaffold is a common motif in pharmaceuticals, and the tertiary alcohol functionality at the C4 position provides a key site for further chemical modification.[1] As an intermediate, its structural integrity is paramount. Therefore, a robust and unambiguous spectroscopic characterization is the foundational step in any research or development workflow involving this compound.

This guide explains the causality behind the spectroscopic data, providing not just the results but a framework for understanding how each technique contributes to a holistic and definitive structural confirmation.

Caption: Molecular Structure of 4-Methylpiperidin-4-ol with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methylpiperidin-4-ol, both ¹H and ¹³C NMR are essential for unambiguous structural verification.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In a piperidine ring, the chair conformation often leads to non-equivalent axial and equatorial protons, which can result in complex splitting patterns. However, rapid chair-flipping at room temperature can average these signals. For 4-Methylpiperidin-4-ol, the symmetry of the molecule simplifies the spectrum significantly.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of 4-Methylpiperidin-4-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve O-H and N-H protons, which might otherwise exchange too rapidly.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse program with a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal.

Data Interpretation & Predicted Spectrum

Due to the plane of symmetry through the N1 and C4 atoms, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5.

-

-CH₃ (C4a): The three protons of the methyl group are isolated from other protons by the quaternary C4. They will appear as a sharp singlet. Expected chemical shift is ~1.1-1.3 ppm.

-

-CH₂- (C3/C5): These four protons are equivalent due to symmetry. They are adjacent to both the C2/C6 methylene groups and the C4 carbon. They will likely appear as a complex multiplet, potentially a broad triplet or distorted quartet, around ~1.5-1.7 ppm.

-

-CH₂- (C2/C6): These four protons are also equivalent. They are adjacent to the nitrogen atom and the C3/C5 methylene groups. The electron-withdrawing effect of the nitrogen will shift them downfield relative to the C3/C5 protons. They are expected to appear as a multiplet around ~2.8-3.0 ppm.

-

-OH and -NH: These protons are exchangeable and their chemical shifts are highly dependent on concentration, solvent, and temperature. They may appear as broad singlets. In DMSO-d₆, the O-H might appear around 4.0-5.0 ppm and the N-H around 2.0-3.0 ppm. In CDCl₃, they may be broader or even exchange with residual water.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (C4a) | 1.2 | Singlet | 3H |

| -CH₂- (C3, C5) | 1.6 | Multiplet | 4H |

| -CH₂- (C2, C6) | 2.9 | Multiplet | 4H |

| -NH | Variable | Broad Singlet | 1H |

| -OH | Variable | Broad Singlet | 1H |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon. The chemical shift provides insight into the carbon's hybridization and electronic environment.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters: Employ a standard pulse program with broadband proton decoupling. A sufficient number of scans (hundreds to thousands) and an appropriate relaxation delay (e.g., 2-5 seconds) are required to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Data Interpretation & Predicted Spectrum

The molecule's symmetry results in only four expected signals in the ¹³C NMR spectrum.

-

-CH₃ (C4a): The methyl carbon will appear at the highest field (lowest ppm), typically around 25-30 ppm.

-

-CH₂- (C3/C5): These equivalent carbons are expected in the aliphatic region, around 35-40 ppm.

-

-CH₂- (C2/C6): These carbons, being attached to the nitrogen, will be shifted downfield to ~45-50 ppm.

-

Quaternary Carbon (C4): The carbon bearing the -OH and -CH₃ groups will be the most downfield of the sp³ carbons, appearing around 65-70 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Predicted δ (ppm) |

|---|---|

| -CH₃ (C4a) | ~28 |

| -CH₂- (C3, C5) | ~38 |

| -CH₂- (C2, C6) | ~48 |

| -C(OH)- (C4) | ~68 |

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). The resulting spectrum is a molecular fingerprint.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small amount of the solid 4-Methylpiperidin-4-ol directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Clamp the sample to ensure good contact with the crystal. Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum provides definitive evidence for the key functional groups in 4-Methylpiperidin-4-ol.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of an alcohol O-H group involved in hydrogen bonding.

-

N-H Stretch: A moderate, sharp to somewhat broad peak is expected around 3300-3500 cm⁻¹ for the secondary amine N-H stretch. This peak may be superimposed on the broad O-H band.

-

C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the sp³ C-H stretching vibrations of the methyl and methylene groups.

-

N-H Bend: A moderate absorption may be seen in the 1550-1650 cm⁻¹ region.

-

C-O Stretch: A strong absorption band characteristic of a tertiary alcohol C-O stretch is expected in the 1100-1200 cm⁻¹ region.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Alcohol |

| 3300-3500 (moderate) | N-H Stretch | Secondary Amine |

| 2850-2960 (strong) | C-H Stretch | Alkane (CH₂, CH₃) |

| 1100-1200 (strong) | C-O Stretch | Tertiary Alcohol |

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming molecular weight, while Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, offering a structural fingerprint.

Experimental Protocol: Acquiring an EI-MS Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized in the source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

-

Molecular Ion (M⁺•): The molecular weight of 4-Methylpiperidin-4-ol is 115.17 g/mol . The molecular ion peak (M⁺•) should appear at m/z = 115 . This peak may be weak or absent due to the instability of the tertiary alcohol. ESI-MS data confirms the molecular weight with an observed [M+H]⁺ peak at m/z = 116.[2]

-

Key Fragmentations: The primary fragmentation pathways for piperidine derivatives involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).

-

Loss of Methyl Group ([M-15]⁺): Cleavage of the C4-CH₃ bond would result in a fragment ion at m/z = 100 .

-

Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-stabilized iminium ion. This would result in a prominent peak at m/z = 98 .

-

Caption: Plausible EI-MS Fragmentation Pathway for 4-Methylpiperidin-4-ol.

Table 4: Key Mass Spectrometry Data

| m/z | Proposed Identity | Notes |

|---|---|---|

| 116 | [M+H]⁺ | Confirmed by ESI-MS.[2] |

| 115 | M⁺• | Molecular Ion (EI). May be low intensity. |

| 100 | [M-CH₃]⁺ | Loss of the C4-methyl group. |

| 98 | [C₅H₁₂N]⁺ | Result of alpha-cleavage and ring opening. A highly probable and intense peak. |

Conclusion: A Self-Validating Analytical Workflow

The structural confirmation of 4-Methylpiperidin-4-ol is a self-validating process where each spectroscopic technique provides a piece of an interlocking puzzle. The workflow demonstrates how these methods synergize to provide an unambiguous structural assignment.

Caption: Integrated workflow for the structural confirmation of the target molecule.

By integrating the molecular weight from MS, the functional groups from IR, and the precise carbon-hydrogen framework from NMR, researchers can achieve a high degree of confidence in the identity and purity of 4-Methylpiperidin-4-ol, ensuring the integrity of subsequent research and development efforts.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th Ed. Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th Ed. John Wiley & Sons, 2014.

Sources

4-Methylpiperidin-4-ol: A Versatile Scaffold for Innovations in Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Methylpiperidin-4-ol Core

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine moiety stands as a cornerstone, embedded in the architecture of a vast number of pharmaceuticals and bioactive molecules.[1] Among the diverse array of substituted piperidines, 4-Methylpiperidin-4-ol emerges as a particularly valuable building block. Its unique structural features—a tertiary alcohol at the C4 position and a secondary amine within the heterocyclic ring—offer a wealth of opportunities for synthetic diversification and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of 4-Methylpiperidin-4-ol, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular entities, supported by mechanistic insights and detailed experimental protocols.

The strategic incorporation of the 4-hydroxy-4-methylpiperidine scaffold can significantly influence a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and conformational rigidity. These factors are paramount in determining a compound's pharmacokinetic profile, target engagement, and overall therapeutic efficacy. This guide will delve into the causality behind the experimental choices when utilizing this versatile building block, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 4-Methylpiperidin-4-ol is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of 4-Methylpiperidin-4-ol

| Property | Value | Source |

| CAS Number | 3970-68-1 | [2] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 46.0 to 50.0 °C | |

| Purity | >95.0% (GC) |

Synthesis of the 4-Methylpiperidin-4-ol Scaffold

The synthesis of 4-Methylpiperidin-4-ol and its N-substituted derivatives is a critical first step in its utilization as a building block. A common and efficient method involves the Grignard reaction with a suitable N-protected 4-piperidone.

Illustrative Synthesis: N-Benzyl-4-methylpiperidin-4-ol

A widely used precursor is N-benzyl-4-piperidone, which can be readily converted to N-benzyl-4-methylpiperidin-4-ol via the addition of a methyl Grignard reagent. This N-benzylated intermediate can then be deprotected to yield the parent 4-Methylpiperidin-4-ol.

Workflow for the Synthesis of N-Benzyl-4-methylpiperidin-4-ol

Caption: Mechanism of Acid-Catalyzed Dehydration of 4-Methylpiperidin-4-ol.

Applications in the Synthesis of Bioactive Molecules

The 4-Methylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the synthesis of a variety of therapeutic agents.

Analgesics

The 4-hydroxy-4-arylpiperidine moiety is a well-established pharmacophore in opioid analgesics. T[4][5]he hydroxyl group can participate in crucial hydrogen bonding interactions with the opioid receptor, while the piperidine ring provides the necessary basic nitrogen for receptor binding. The methyl group at the C4 position can influence the conformational preference of the molecule, potentially leading to enhanced potency and selectivity.

[6]#### Spirocyclic Compounds

The tertiary alcohol of 4-Methylpiperidin-4-ol can serve as a handle for the construction of spirocyclic systems. S[7][8]pirocycles are of significant interest in drug discovery as they introduce three-dimensionality and conformational rigidity, which can lead to improved target affinity and selectivity.

[9]### Experimental Protocols

The following protocols are illustrative examples of common transformations involving 4-Methylpiperidin-4-ol and its derivatives. Researchers should adapt these procedures based on the specific substrate and desired outcome, with careful monitoring of the reaction progress.

Protocol 1: General Procedure for N-Alkylation of 4-Methylpiperidin-4-ol

-

To a solution of 4-Methylpiperidin-4-ol (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Add the alkyl halide (1.1 eq.) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for N-Acylation of 4-Methylpiperidin-4-ol

-

Dissolve 4-Methylpiperidin-4-ol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent such as dichloromethane or THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure N-acylated product.

[10]### Safety and Handling

4-Methylpiperidin-4-ol and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. P[3][11]ersonal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

[2][3][11][12]Hazard Statements:

-

Causes skin irritation. *[3] Causes serious eye damage. *[3] May cause respiratory irritation. *[3] Toxic to aquatic life with long-lasting effects.

[3]Precautionary Statements:

-

Avoid breathing mist or vapors. *[3] Wash skin thoroughly after handling. *[3] Use only outdoors or in a well-ventilated area. *[3] Wear protective gloves/ eye protection/ face protection. *[3] IF ON SKIN: Wash with plenty of soap and water. *[3] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.

4-Methylpiperidin-4-ol is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive secondary amine and a tertiary alcohol allows for the construction of a diverse range of complex molecules with significant therapeutic potential. A thorough understanding of its reactivity, coupled with the strategic application of the synthetic protocols outlined in this guide, will continue to drive innovation in the development of novel pharmaceuticals and functional materials.

References

-

Procedure - Organic Syntheses. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved January 11, 2026, from [Link]

-

Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Tuning the conformational behavior of 4‐methylpiperidine analogues by... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 11, 2026, from [Link]

-

DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES - JournalAgent. (n.d.). Retrieved January 11, 2026, from [Link]

-

synthesis of analgesics: aspirin & acetaminophen experimental techniques required. (n.d.). Retrieved January 11, 2026, from [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. (n.d.).

-

4-Hydroxy-4-Phenyl Piperidine: Significance and symbolism. (2024, December 4). Retrieved January 11, 2026, from [Link]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

-

Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and Analgesic Potential of 4-[4–chloro-3- (tri uoromethyl)-phenyl] - SciSpace. (2021, August 5). Retrieved January 11, 2026, from [Link]

-

N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness.org. (2012, July 1). Retrieved January 11, 2026, from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (2020, May 12). Retrieved January 11, 2026, from [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Retrieved January 11, 2026, from [Link]

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).

-

What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019, March 4). Retrieved January 11, 2026, from [Link]

-

The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved January 11, 2026, from [Link]

-

Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar. (2023, February 8). Retrieved January 11, 2026, from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

-

Ugi Multicomponent Reaction - Organic Syntheses. (2017, June 6). Retrieved January 11, 2026, from [Link]

-

Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). Retrieved January 11, 2026, from [Link]

-

The First Synthesis of Spiro(1,4-Benzodioxin-2,4′-Piperidines) and Spiro (1,4-Benzodioxin-2,3′-Pyrrolidines) | Request PDF - ResearchGate. (2025, August 5). Retrieved January 11, 2026, from [Link]

-

Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories - Science and Education Publishing. (2017, August 29). Retrieved January 11, 2026, from [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

-

Acid chloride Formation : r/chemistry - Reddit. (2016, December 3). Retrieved January 11, 2026, from [Link]

-

The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Introduction: The Privileged Piperidinol Scaffold in Medicinal Chemistry

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacological screening of synthetic piperidine derivatives [openscholar.dut.ac.za]

Physical and chemical stability of 4-Methylpiperidin-4-OL

An In-Depth Technical Guide to the Physical and Chemical Stability of 4-Methylpiperidin-4-ol

Abstract

4-Methylpiperidin-4-ol is a pivotal building block in modern medicinal chemistry and agrochemical synthesis, valued for its unique structural features.[1] Its stability profile is a critical determinant of its utility, directly impacting the safety, efficacy, and shelf-life of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the physical and chemical stability of 4-Methylpiperidin-4-ol. While specific public-domain data on this molecule is limited, this document synthesizes information from analogous piperidine structures and fundamental chemical principles to predict potential degradation pathways and outline a robust stability testing protocol. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for assessing the stability of this important synthetic intermediate.

Introduction: The Role of 4-Methylpiperidin-4-ol in Synthesis

4-Methylpiperidin-4-ol, a white to light yellow solid, is a versatile intermediate in the synthesis of complex organic molecules.[1] Its piperidine core is a common scaffold in a multitude of pharmaceuticals, and the tertiary alcohol at the 4-position, along with the methyl group, provides a unique stereochemical and reactive handle for further chemical modification. The inherent stability and reactivity of this compound are frequently cited as favorable properties for its use in developing novel therapeutic agents.[1]

Understanding the stability of 4-Methylpiperidin-4-ol is paramount. Degradation can lead to the formation of impurities that may be toxic or alter the pharmacological profile of the final API. Therefore, a thorough investigation of its stability under various stress conditions is a non-negotiable aspect of drug development and regulatory compliance.

Predicted Physicochemical Properties and Stability Profile

Based on its chemical structure—a saturated heterocyclic amine with a tertiary alcohol—we can infer a number of stability characteristics.

Table 1: Physicochemical Properties of 4-Methylpiperidin-4-ol

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | White to Light yellow solid | [1] |

| Melting Point | 46.0 - 50.0 °C | |

| Boiling Point | 184.4 °C (at 760 mmHg) | [2] |

| Recommended Storage | 0-8°C or inert atmosphere, room temp. | [1][3] |

Physical Stability

The physical stability of 4-Methylpiperidin-4-ol relates to changes in its solid-state properties without altering its chemical identity.

-

Hygroscopicity: The presence of the hydroxyl and amine groups suggests a potential for water absorption from the atmosphere. This could lead to changes in physical form, such as deliquescence, and may also act as a medium for chemical degradation.

-

Polymorphism: While not documented in the available literature for this specific molecule, many organic solids exhibit polymorphism. Different crystalline forms can have varying melting points, solubilities, and stability. It is crucial to characterize the solid form of the material being used.

-

Color Change: A change from its typical white to light yellow appearance upon storage or stress testing can be an early indicator of degradation.

Chemical Stability and Predicted Degradation Pathways

Chemical instability involves the transformation of 4-Methylpiperidin-4-ol into different chemical entities. Based on the functional groups present, several degradation pathways can be anticipated.

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[4] This is a common degradation pathway for piperidine-containing compounds.[4] Oxidizing agents, including atmospheric oxygen over extended periods, can trigger this process. Further oxidation could potentially lead to ring-opening products.

-

Dehydration: The tertiary alcohol at the C4 position could undergo dehydration under acidic conditions or at elevated temperatures to form an alkene, specifically 4-methyl-1,2,3,6-tetrahydropyridine.

-

Thermal Degradation: At elevated temperatures, complex degradation reactions beyond simple dehydration may occur. While the boiling point is relatively high, prolonged exposure to heat could lead to fragmentation of the molecule.

-

Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-based degradation reactions.

The following diagram illustrates a hypothetical oxidative degradation pathway for 4-Methylpiperidin-4-ol.

Caption: Hypothetical Oxidative Degradation Pathway of 4-Methylpiperidin-4-ol.

A Framework for Comprehensive Stability Assessment

A robust stability testing program is essential to fully characterize the stability of 4-Methylpiperidin-4-ol. This should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of a stability program.[5] It involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products.[6] This information is invaluable for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Dehydration of the tertiary alcohol |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Generally stable, but potential for base-catalyzed oxidation |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxide formation, ring opening |

| Thermal Degradation | Solid and solution state at 80°C for 48 hours | Dehydration, fragmentation |

| Photolytic Degradation | Exposure to light in a photostability chamber (ICH Q1B) | Radical-induced degradation |

Experimental Protocol: Forced Degradation Workflow

The following provides a step-by-step methodology for conducting forced degradation studies.

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Methylpiperidin-4-ol (e.g., 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Place both a solid sample and a solution sample in an oven at 80°C.

-

Photolytic Degradation: Expose both a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Sample: Store a sample of the stock solution under recommended conditions (e.g., 2-8°C) protected from light.

-

-

Sample Analysis:

-

At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples, including the unstressed control, using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection.[7][8]

-

-

Characterization of Degradants: For any significant degradation products observed, further structural elucidation should be performed using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7]

Drug-Excipient Compatibility

When 4-Methylpiperidin-4-ol is intended for use in a solid or liquid formulation, it is crucial to assess its compatibility with common pharmaceutical excipients.[9] Reactive impurities in excipients, such as peroxides, aldehydes, or reducing sugars, can lead to degradation of the active substance.[10][11]

Protocol for Excipient Compatibility Screening:

-

Prepare binary mixtures of 4-Methylpiperidin-4-ol with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other relevant ratio.

-

Include a sample of the pure compound as a control.

-

Expose the mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to check for the appearance of new degradation peaks or a significant loss of the parent compound.

Conclusion and Recommendations

While 4-Methylpiperidin-4-ol is generally considered a stable intermediate, its inherent chemical functionalities present potential degradation pathways, primarily oxidation of the piperidine nitrogen and dehydration of the tertiary alcohol. A comprehensive stability testing program, including forced degradation studies under various stress conditions, is essential to identify and characterize potential degradants.

Key Recommendations for Researchers and Developers:

-

Establish a Baseline: Fully characterize the initial physical and chemical properties of any new batch of 4-Methylpiperidin-4-ol.

-

Implement a Robust Stability Program: Conduct forced degradation studies early in the development process to inform analytical method development and formulation strategies.

-

Develop a Stability-Indicating Method: A validated HPLC or UPLC method capable of separating the parent compound from all potential degradation products is critical.[8][12]

-

Control Storage and Handling: Adhere to recommended storage conditions, typically refrigerated and protected from light, to minimize the risk of degradation.[1][3]

-

Assess Excipient Compatibility: Thoroughly screen for incompatibilities with proposed formulation excipients to ensure the stability of the final drug product.

By adopting this proactive and scientifically grounded approach, researchers can ensure the quality and integrity of 4-Methylpiperidin-4-ol throughout the drug development lifecycle.

References

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

ResearchGate. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Hossain, M. A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical Analysis, 6(5), 325-332. Retrieved from [Link]

-

Li, S., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(5), 1047-1065. Retrieved from [Link]

-

Singh, G., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4536-4547. Retrieved from [Link]

-

Wang, W., & Singh, S. (2010). Drug-excipient interactions. Pharmaceutical Technology, 34(4), 58-69. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Methyl-4-piperidinol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methyl-4-piperidinol | CAS#:3970-68-1 | Chemsrc [chemsrc.com]

- 3. 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Methylpiperidin-4-OL Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylpiperidin-4-ol core is a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a diverse array of pharmacologically active agents. Its inherent three-dimensional character and the synthetic tractability of the piperidine ring have made it a cornerstone in the development of therapeutics targeting the central nervous system, infectious diseases, and cancer. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of 4-methylpiperidin-4-ol derivatives and their analogues. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Introduction: The Significance of the 4-Methylpiperidin-4-OL Core

The piperidine ring is a ubiquitous feature in a multitude of natural products and synthetic drugs, prized for its conformational flexibility and its ability to engage in crucial interactions with biological targets.[1] The introduction of a hydroxyl group and a methyl group at the 4-position of the piperidine ring, creating the 4-methylpiperidin-4-ol scaffold, imparts a unique set of properties that have been exploited in drug design. This tertiary alcohol motif can act as a hydrogen bond donor and acceptor, influencing solubility and target binding. The methyl group provides a strategic point for steric interactions within a binding pocket, allowing for the fine-tuning of selectivity and potency.

The stability and reactivity of 4-methylpiperidin-4-ol make it an ideal building block for creating extensive libraries of derivatives.[2] Its utility spans from being a key intermediate in the synthesis of complex organic molecules to its direct incorporation into pharmacologically active compounds, notably in the development of analgesics and agents for neurological disorders.[2] This guide will delve into the synthetic strategies to access this core and its derivatives, explore the rich pharmacology of these compounds, and dissect the nuanced structure-activity relationships that govern their biological effects.

Synthetic Strategies: Accessing the 4-Methylpiperidin-4-OL Scaffold and its Derivatives

The synthesis of 4-methylpiperidin-4-ol and its analogues is primarily achieved through the nucleophilic addition of an organometallic reagent to a 4-piperidone precursor. The choice of protecting group on the piperidine nitrogen is a critical consideration, influencing the reaction's efficiency and the subsequent derivatization strategies.

Core Synthesis via Grignard Reaction

A robust and widely employed method for the synthesis of 4-methylpiperidin-4-ol involves the Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium bromide) is reacted with a protected 4-piperidone.[3] The N-benzyl protecting group is frequently utilized due to its stability and ease of removal via catalytic hydrogenation.

Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol [3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 3M methylmagnesium bromide in diethyl ether (132 mL, 396 mmol).

-

Cooling: Cool the stirred solution to -15 °C using a dry ice-acetone bath.

-

Addition of Piperidone: Add a solution of 1-benzyl-4-piperidone (30 g, 158 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) dropwise to the Grignard reagent, maintaining the temperature at -15 °C.

-

Reaction: Stir the mixture for 2 hours at -15 °C, then allow it to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).

-

Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-4-methylpiperidin-4-ol.

Causality Behind Experimental Choices: The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards water.[4] The low reaction temperature (-15 °C) helps to control the exothermicity of the reaction and minimize side products. Quenching with a mild acid source like ammonium chloride protonates the alkoxide intermediate to form the desired alcohol without causing degradation.

N-Alkylation and N-Arylation

The secondary amine of 4-methylpiperidin-4-ol provides a convenient handle for introducing a wide variety of substituents, which is crucial for exploring structure-activity relationships. Standard N-alkylation methods, such as reaction with alkyl halides in the presence of a non-nucleophilic base, or reductive amination with aldehydes or ketones, are commonly employed.[5][6]

Experimental Protocol: General Procedure for N-Alkylation of 4-Methylpiperidin-4-ol [5]

-

Reaction Setup: Dissolve 4-methylpiperidin-4-ol (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF in a round-bottom flask.

-

Base Addition: Add a suitable base (1.5-2.0 eq.), such as potassium carbonate or N,N-diisopropylethylamine (DIPEA).

-

Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.2 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Pharmacological Landscape of 4-Methylpiperidin-4-OL Derivatives

The 4-methylpiperidin-4-ol scaffold is a key component in a wide range of biologically active molecules. The following sections highlight some of the most significant therapeutic areas where these derivatives have made an impact.

Opioid Receptor Modulation and Analgesia

The 4-hydroxypiperidine moiety is a well-established pharmacophore in the design of opioid analgesics.[7] Derivatives of 4-methylpiperidin-4-ol have been investigated as potent modulators of opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for many clinically used analgesics like morphine and fentanyl.[8] The hydroxyl group can form a key hydrogen bond interaction with a histidine residue in the binding pocket of the µ-opioid receptor, while the piperidine nitrogen, in its protonated state, forms a crucial ionic interaction with an aspartate residue.[9]

Recent research has focused on developing biased agonists that selectively activate the G-protein signaling pathway over the β-arrestin pathway, with the aim of achieving potent analgesia with reduced side effects such as respiratory depression and constipation.[10] The 4-methylpiperidin-4-ol scaffold provides a versatile platform for the design of such biased ligands.

Antimicrobial and Antiviral Activity

Derivatives of the related piperidin-4-one scaffold have demonstrated significant antimicrobial and antifungal activities.[11] Furthermore, piperidine-based compounds have emerged as potent inhibitors of various viruses. For instance, certain piperidine derivatives have shown excellent inhibitory activity against influenza virus strains by interfering with the early to middle stages of viral replication.[12] The lipophilic nature of the piperidine ring can facilitate passage through viral envelopes and cellular membranes, while specific functional groups can be tailored to interact with viral proteins.

Anticancer Potential

The piperidine scaffold is present in numerous anticancer agents.[1] Derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of various hematological cancer cell lines by increasing the expression of apoptosis-promoting genes like p53 and Bax.[13] Additionally, other piperidine derivatives have been developed as inhibitors of glutaminyl cyclase isoenzyme (isoQC), an enzyme implicated in cancer development.[9]

Applications in Neurodegenerative Diseases

The dysregulation of various signaling pathways is a hallmark of neurodegenerative diseases such as Alzheimer's disease. Piperidine-containing compounds have been investigated as potential therapeutic agents. For example, bridged piperidine derivatives have been developed as γ-secretase inhibitors, which are enzymes involved in the production of amyloid-β plaques, a key pathological feature of Alzheimer's disease.[14]

Structure-Activity Relationships (SAR)

The systematic modification of the 4-methylpiperidin-4-ol scaffold has led to a deeper understanding of the structural requirements for potent and selective pharmacological activity.

Table 1: SAR of Piperidine Derivatives as Opioid Receptor Ligands

| Position of Modification | Structural Change | Impact on Activity | Reference |

| N-substituent | Introduction of an aralkyl group (e.g., phenethyl) | Generally increases analgesic potency. | [15] |

| Variation in linker length and flexibility | Modulates binding affinity and efficacy at MOR and DOR. | [16] | |

| C4-substituent | Small, polar, hydrogen bond accepting group | Enhances analgesic activity. | [15] |

| Aromatic or heteroaromatic ring | Can confer high analgesic potency. | [17] |

A key takeaway from SAR studies is that the nature of the substituent on the piperidine nitrogen is critical for determining the pharmacological profile, particularly for opioid receptor ligands.[15] The size, lipophilicity, and hydrogen bonding capacity of the C4-substituent also play a crucial role in modulating target affinity and selectivity.

Conclusion and Future Perspectives

The 4-methylpiperidin-4-ol core and its analogues continue to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility of this scaffold, combined with its favorable physicochemical properties, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of derivatives with highly specific pharmacological profiles, such as biased agonists for GPCRs and selective enzyme inhibitors. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds based on this versatile and enduring chemical scaffold. The integration of novel synthetic methodologies will further expand the chemical space accessible from 4-methylpiperidin-4-ol, paving the way for the next generation of innovative medicines.

References

-

Opioid receptors signaling network - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (n.t.). Retrieved January 11, 2026, from [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024). European Journal of Medicinal Chemistry, 278, 116854. [Link]

- Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. (1997). Journal of the Korean Chemical Society, 41(8), 459-462.

-

AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Retrieved January 11, 2026, from [Link]

-

Molecular basis of opioid action: from structures to new leads - PMC. (2019). Neuropsychopharmacology, 45(1), 204-214. [Link]

- Design, synthesis and SAR of analgesics - PubMed. (1989). Progress in Clinical and Biological Research, 291, 377-381.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC. (2022). Molecules, 27(16), 5133. [Link]

-

Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease - PMC. (2018). ACS Medicinal Chemistry Letters, 9(8), 823-824. [Link]

-

4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents - PubMed. (1995). Journal of Medicinal Chemistry, 38(19), 3720-3740. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]